N-(2,4-dimethoxyphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
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Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-[(3-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S2/c1-30-16-6-4-5-15(11-16)13-27-23(29)22-19(9-10-33-22)26-24(27)34-14-21(28)25-18-8-7-17(31-2)12-20(18)32-3/h4-12H,13-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRGJXARJHNAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=CC=C4)OC)SC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core. Its molecular formula is , and it is characterized by the presence of methoxy groups which are known to enhance biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Tyrosine Kinase Inhibition : The compound has shown significant inhibitory effects on epidermal growth factor receptor (EGFR) tyrosine kinase. In vitro studies indicate an IC50 value of approximately 13 nM against specific cancer cell lines such as NCI-H1975 and A549, suggesting potent antitumor properties .
- Antimicrobial Activity : Pyrimidine derivatives have been widely studied for their antimicrobial properties. Research indicates that modifications in the pyrimidine structure can lead to enhanced activity against various bacterial strains . The presence of methoxy groups in the compound may contribute to its effectiveness against pathogens.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Tyrosine Kinase Inhibition | IC50 = 13 nM against EGFR | |
| Antimicrobial Activity | Effective against E. coli, S. aureus | |
| Cytotoxicity | Significant against cancer cell lines |
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of various thieno[3,2-d]pyrimidine derivatives, including the target compound. Results demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity in human cancer cell lines, indicating a promising avenue for cancer therapy .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrimidine derivatives. The results highlighted that compounds with specific substitutions showed superior activity against both Gram-positive and Gram-negative bacteria. The target compound's methoxy substitutions are hypothesized to enhance membrane permeability, leading to increased efficacy .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that the presence of methoxy groups at positions 2 and 4 on the phenyl ring significantly enhances biological activity. Modifications in the thieno[3,2-d]pyrimidine core also play a crucial role in determining the compound's potency against various biological targets .
Scientific Research Applications
The compound N-(2,4-dimethoxyphenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic molecule with potential applications in medicinal chemistry. This article explores its scientific research applications, focusing on its biological activities, mechanisms of action, and case studies.
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting key survival signals. Studies show that similar compounds can lead to cell cycle arrest in various cancer cell lines.
- Case Study : A study on a related thienopyrimidine derivative demonstrated cytotoxic effects against leukemia cell lines (IC50 values ranging from 0.5 to 1.5 µM). The compound inhibited cell proliferation and induced apoptosis through the down-regulation of anti-apoptotic proteins.
Antimicrobial Properties
Thienopyrimidine derivatives have also been investigated for their antimicrobial activity:
- Mechanism of Action : The antimicrobial effects are believed to arise from the disruption of critical cellular processes in bacteria and fungi.
- Case Study : In vitro studies have shown that derivatives similar to this compound exhibit potent activity against various pathogens, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics.
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways:
- Biological Relevance : By inhibiting these enzymes, the compound could potentially modulate various physiological processes, making it a candidate for further pharmacological studies.
Summary Table of Biological Activities
Q & A
Q. What are the critical steps in synthesizing this compound, and how are intermediates validated?
The synthesis involves multi-step organic reactions, including cyclization of the thieno[3,2-d]pyrimidin-4-one core, followed by sulfanyl-acetamide coupling. Key steps include:
- Core formation : Cyclization of thiophene derivatives with pyrimidine precursors under reflux in polar solvents (e.g., ethanol, DMF) .
- Sulfanyl linkage : Thiol-disulfide exchange or nucleophilic substitution using potassium carbonate as a base .
- Validation : Thin-layer chromatography (TLC) monitors reaction progress, while NMR (1H/13C) and mass spectrometry confirm intermediate structures .
Q. Which solvents and catalysts optimize reaction efficiency?
- Solvents : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilic substitution, while ethanol or toluene stabilizes cyclization steps .
- Catalysts : Triethylamine or potassium carbonate facilitates deprotonation during sulfanyl-acetamide coupling .
Q. How do functional groups influence reactivity and stability?
- Sulfanyl group : Participates in redox and substitution reactions, enabling derivatization (e.g., oxidation to sulfoxides) .
- Methoxy groups : Electron-donating effects stabilize aromatic rings but may undergo demethylation under acidic conditions .
- Stability : Labile under extreme pH (>10 or <2) or prolonged heat (>100°C), requiring storage at 4°C in inert atmospheres .
Q. What analytical techniques confirm structural integrity?
- NMR : 1H/13C spectra verify substituent positions and purity (e.g., methoxy singlet at ~3.8 ppm, thieno-protons at 6.5–7.5 ppm) .
- HPLC-MS : Quantifies purity (>95%) and detects byproducts .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing side reactions?
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during sulfanyl coupling .
- Solvent gradients : Sequential use of DMF (for solubility) and ethanol (for precipitation) improves yield by 15–20% .
- Catalyst screening : Switching from triethylamine to DBU increases coupling efficiency in sterically hindered intermediates .
Q. What structure-activity relationships (SAR) guide biological activity modulation?
- Thieno-pyrimidine core : Rigidity enhances target binding affinity (e.g., kinase inhibition) .
- Methoxy substitutions : 2,4-Dimethoxy on phenyl improves solubility but reduces metabolic stability compared to halogenated analogs .
- Sulfanyl flexibility : Replacing sulfur with methylene decreases activity by 50%, highlighting its role in target interactions .
Q. How to resolve contradictions in reported biological activity data?
- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times to reduce discrepancies in IC50 values .
- Metabolic interference : Use liver microsome assays to account for demethylation or sulfoxidation in vitro .
Q. What crystallization strategies improve X-ray diffraction quality?
- Solvent pairs : Slow evaporation of methanol/ethyl acetate (1:1) yields block-like crystals with reduced disorder .
- Temperature ramping : Gradual cooling (2°C/hr) from 50°C to 4°C enhances crystal lattice integrity .
Q. How can computational modeling predict target interactions?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to map sulfanyl and pyrimidine interactions with ATP-binding pockets .
- MD simulations : Simulate 100-ns trajectories to assess stability of ligand-protein complexes .
Q. What degradation pathways occur under accelerated stress conditions?
- Hydrolysis : Methoxy groups degrade to phenolic byproducts in acidic buffers (pH 3) via SN1 mechanisms .
- Thermal degradation : Above 150°C, thieno-pyrimidine ring undergoes retro-Diels-Alder cleavage, detected via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
